Tiotropium EP Impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiotropium EP Impurity C, also known as (1R,3s,5S)-3-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-ene bromide, is a chemical compound used primarily as a reference standard in pharmaceutical research. It is related to Tiotropium, a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tiotropium EP Impurity C involves multiple steps, including the formation of the azoniabicyclo[32The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound meets regulatory standards for pharmaceutical reference materials. The production is carried out in specialized facilities equipped to handle complex organic synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions: Tiotropium EP Impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiophen-2-ylacetyl group to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide site, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs of this compound .
Scientific Research Applications
Tiotropium EP Impurity C is widely used in scientific research, particularly in the pharmaceutical industry. Its applications include:
Analytical Method Development: Used as a reference standard for developing and validating analytical methods for Tiotropium and its related compounds.
Quality Control: Employed in quality control processes to ensure the purity and potency of Tiotropium formulations.
Pharmacokinetic Studies: Utilized in studies to understand the metabolism and pharmacokinetics of Tiotropium.
Toxicological Assessments: Helps in assessing the potential toxicity and safety of Tiotropium and its impurities.
Mechanism of Action
Tiotropium EP Impurity C, being a related compound to Tiotropium, shares similar mechanisms of action. Tiotropium acts as a long-acting antimuscarinic agent that binds to muscarinic receptors in the airways, leading to smooth muscle relaxation and bronchodilation. It primarily targets the M3 muscarinic receptors, reducing bronchoconstriction and mucus secretion .
Comparison with Similar Compounds
Tiotropium Bromide: The parent compound used as a bronchodilator.
Tiotropium EP Impurity A: Another related impurity with a different chemical structure.
Tiotropium EP Impurity B: A structurally similar compound with distinct pharmacological properties
Uniqueness: Tiotropium EP Impurity C is unique due to its specific stereochemistry and the presence of the dithiophen-2-ylacetyl group. This structural uniqueness makes it an essential reference standard for analytical and quality control purposes in the pharmaceutical industry .
Biological Activity
Tiotropium bromide is a well-known long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. The compound "Tiotropium EP Impurity C" refers to a specific impurity associated with tiotropium, which may impact its biological activity and therapeutic efficacy. This article explores the biological activity of this compound, including its pharmacological effects, metabolism, and implications for clinical use.
Overview of Tiotropium
Tiotropium acts mainly on M3 muscarinic receptors located in the airways, leading to smooth muscle relaxation and bronchodilation. It is delivered via inhalation, allowing for targeted action in the lungs, which is crucial for managing respiratory conditions like COPD and asthma .
Biological Activity
Mechanism of Action:
- Receptor Interaction: Tiotropium selectively binds to M3 muscarinic receptors, inhibiting acetylcholine-induced bronchoconstriction. This action leads to prolonged bronchodilation, making it effective for patients requiring maintenance therapy for COPD .
- Duration of Action: The effective half-life of tiotropium ranges from 27 to 45 hours, allowing once-daily dosing which enhances patient compliance .
Impurity Impact:
Pharmacokinetics
Tiotropium exhibits a unique pharmacokinetic profile characterized by:
- Renal Excretion: Approximately 74% of unchanged tiotropium is excreted renally after intravenous administration. This high rate suggests that renal function could significantly affect drug levels in patients with compromised kidney function .
- Metabolism: The primary metabolic pathway involves non-enzymatic ester cleavage, resulting in inactive metabolites that do not bind to muscarinic receptors. This pathway minimizes the risk of adverse drug interactions compared to compounds extensively metabolized by cytochrome P450 enzymes .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy and safety of tiotropium in patients with COPD:
- Uplift Trial:
- Respimat Studies:
Data Table: Summary of Key Clinical Trials
Study Name | Population | Duration | Primary Endpoint | Results |
---|---|---|---|---|
Uplift Trial | 17,000 COPD patients | Long-term | Mortality and exacerbation rates | No increased mortality risk noted |
Respimat Study | COPD patients | 12 weeks | FEV1 improvement | Non-inferiority established |
TIOSPIR Trial | COPD patients | Long-term | Safety and performance | Confirmed safety profile |
Properties
IUPAC Name |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-en-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO3S2.BrH/c1-20(2)13-7-8-14(20)12-15(11-13)23-18(21)19(22,16-5-3-9-24-16)17-6-4-10-25-17;/h3-10,13-15,22H,11-12H2,1-2H3;1H/q+1;/p-1/t13-,14+,15?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHSFNAAROJFIZ-WQHDNMCPSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.